

(R)-N-(1-Phenylethyl)hydroxylamine oxalate vs. (S)-N-(1-Phenylethyl)hydroxylamine oxalate

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Compound of Interest

Compound Name: (R)-N-(1-Phenylethyl)hydroxylamine oxalate

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A Comparative Guide to (R)- and (S)-N-(1-Phenylethyl)hydroxylamine Oxalate for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of N-(1-Phenylethyl)hydroxylamine oxalate, focusing on their chemical properties, synthesis, and applications in research and development. While direct comparative studies on their performance are limited, this document consolidates available data to highlight their unique characteristics and potential applications.

Introduction

(R)- and (S)-N-(1-Phenylethyl)hydroxylamine oxalate are chiral isomers of the same chemical compound. Due to their different spatial arrangements, these enantiomers can exhibit distinct behaviors in chiral environments, such as in asymmetric synthesis and biological systems. The oxalate salt form enhances their stability and solubility, making them suitable for a variety of experimental applications.^[1]

Chemical and Physical Properties

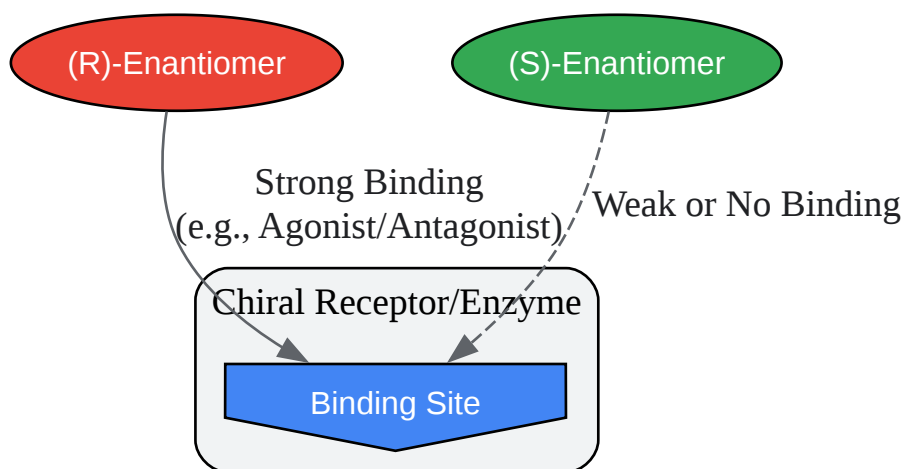
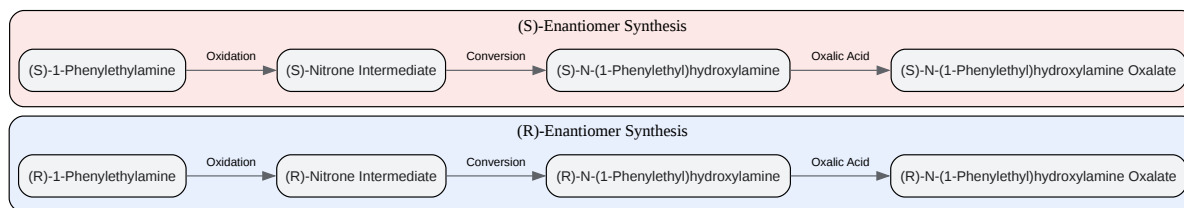
The gross chemical and physical properties of the two enantiomers are identical, as expected for a chiral pair. However, their interaction with plane-polarized light (optical rotation) and with other chiral molecules will differ.

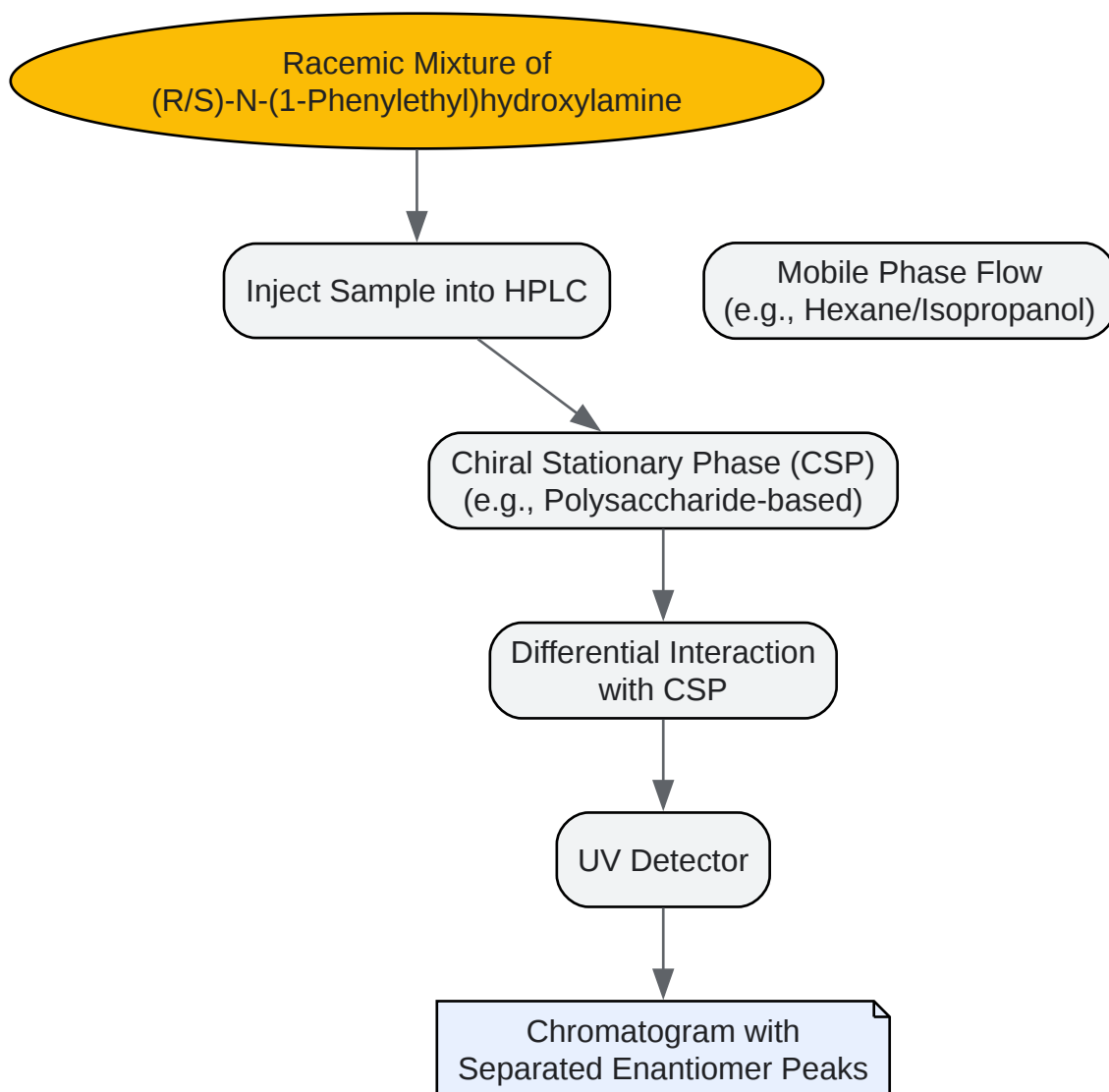
Property	(R)-N-(1-Phenylethyl)hydroxylamine Oxalate	(S)-N-(1-Phenylethyl)hydroxylamine Oxalate	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₅	C ₁₀ H ₁₃ NO ₅	[2] [3]
Molecular Weight	227.21 g/mol	227.21 g/mol	[2] [3]
CAS Number	118743-81-0	78798-33-1	[3] [4]
Appearance	Crystalline solid	Crystalline solid	
Solubility	Soluble in various solvents	Soluble in various solvents	[1]

Synthesis and Enantiomeric Purity

The synthesis of each enantiomer is typically achieved starting from the corresponding chiral phenylethylamine. A detailed, scalable process has been published for the synthesis of the (S)-enantiomer, and a similar pathway can be used for the (R)-enantiomer.

A key aspect of utilizing these chiral compounds is ensuring their enantiomeric purity. The synthesis of (S)-N-(1-Phenylethyl)hydroxylamine oxalate has been shown to yield a product with >99% enantiomeric excess (ee).[\[5\]](#)





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- To cite this document: BenchChem. [(R)-N-(1-Phenylethyl)hydroxylamine oxalate vs. (S)-N-(1-Phenylethyl)hydroxylamine oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043830#r-n-1-phenylethyl-hydroxylamine-oxalate-vs-s-n-1-phenylethyl-hydroxylamine-oxalate]

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